ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate
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Overview
Description
Ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate is a complex organic compound belonging to the class of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of N-substituted pyrroles with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate: Known for its antimicrobial and kinase inhibitory activities.
Ethyl 4-heptyl-3,6,7,8-tetramethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate: A closely related compound with similar structural features.
Uniqueness
Ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
296771-79-4 |
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Molecular Formula |
C23H32N2O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate |
InChI |
InChI=1S/C23H32N2O2/c1-6-8-9-10-11-12-19-21-17(5)22(23(26)27-7-2)24-18(21)13-20-16(4)15(3)14-25(19)20/h13H,6-12,14H2,1-5H3 |
InChI Key |
RUCHKGMICUIBSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C2C(=C(N=C2C=C3N1CC(=C3C)C)C(=O)OCC)C |
Origin of Product |
United States |
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